

A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-propionitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indole-3-propionitrile

Cat. No.: B1294981

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indole-3-propionitrile**, a key intermediate in the synthesis of various biologically active indole alkaloids. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure

1H-Indole-3-propionitrile

- Molecular Formula: C₁₁H₁₀N₂
- Molecular Weight: 170.21 g/mol
- CAS Number: 4414-76-0[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for **1H-Indole-3-propionitrile**. This data is compiled based on the analysis of closely related indole derivatives and established spectroscopic principles.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] The expected ¹H and ¹³C NMR chemical shifts for **1H-Indole-3-**

propiononitrile are detailed below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1H-Indole-3-propiononitrile** (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	br s	1H	H-1 (N-H)
7.65	d	1H	H-4
7.35	d	1H	H-7
7.20	t	1H	H-6
7.12	t	1H	H-5
7.05	s	1H	H-2
3.10	t	2H	$-\text{CH}_2-\text{CH}_2-\text{CN}$
2.75	t	2H	$-\text{CH}_2-\text{CN}$

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1H-Indole-3-propiononitrile** (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Carbon Assignment
136.2	C-7a
126.8	C-3a
122.5	C-2
122.1	C-6
120.0	C-5
119.5	C-4
118.7	-CN
111.2	C-7
110.0	C-3
21.5	-CH ₂ -CH ₂ -CN
17.0	-CH ₂ -CN

IR spectroscopy is used to identify the functional groups present in a molecule.^{[5][6][7]} The expected characteristic IR absorption bands for **1H-Indole-3-propiononitrile** are listed below.

Table 3: Predicted IR Spectroscopic Data for **1H-Indole-3-propiononitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium	N-H Stretch (Indole)
3100-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Aliphatic)
2250-2240	Strong	C≡N Stretch (Nitrile)[8]
1620-1580	Medium	C=C Stretch (Aromatic)
1460-1440	Medium	C-H Bend (Aliphatic)
750-740	Strong	C-H Out-of-plane Bend (ortho-disubstituted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10][11] The expected mass spectral data for **1H-Indole-3-propiononitrile** under electron ionization (EI) is presented below.

Table 4: Predicted Mass Spectrometry (EI) Data for **1H-Indole-3-propiononitrile**

m/z	Relative Intensity (%)	Assignment
170	80	[M] ⁺ (Molecular Ion)
130	100	[M - CH ₂ CN] ⁺ (Base Peak)
103	40	[130 - HCN] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

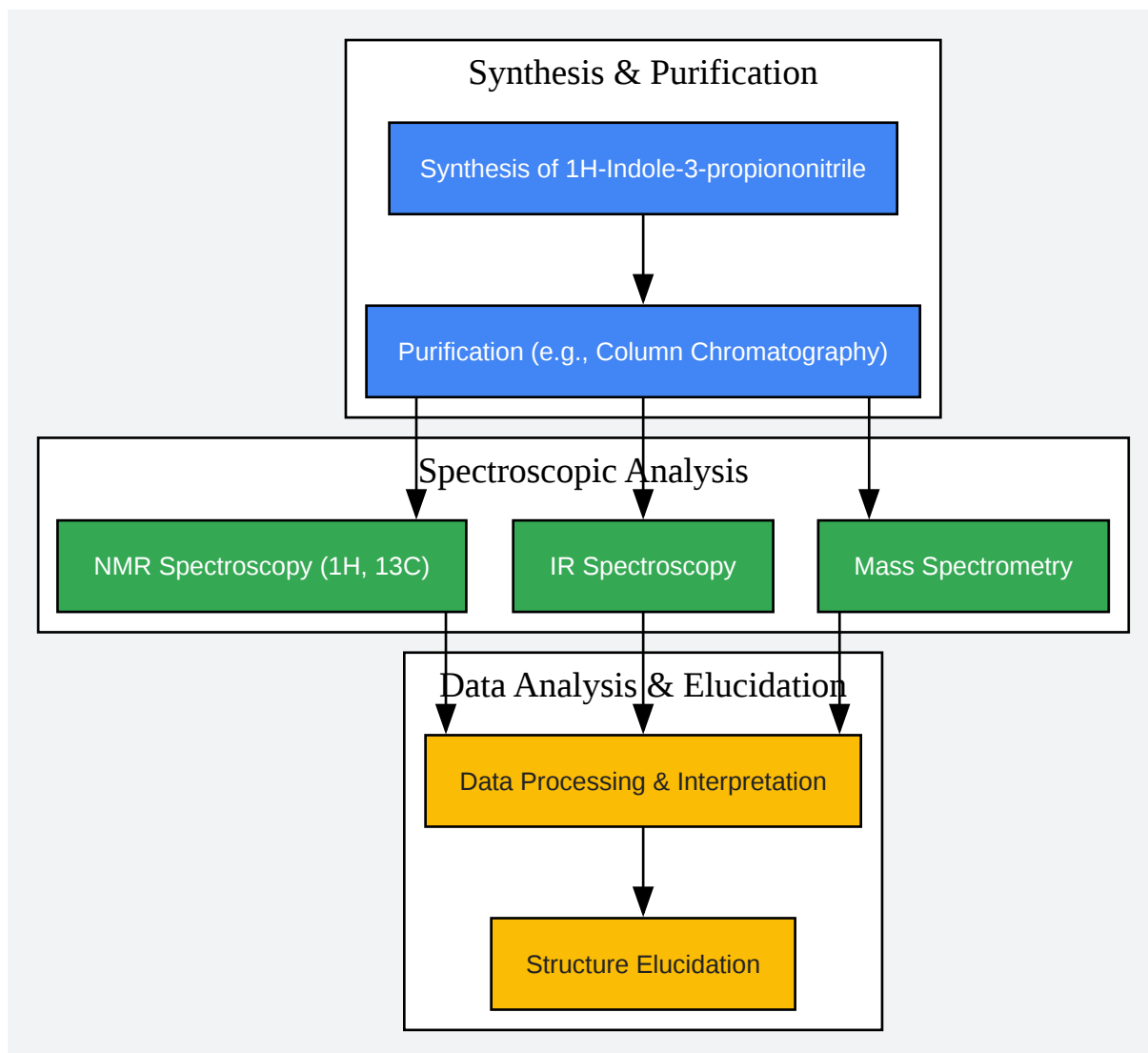
- Sample Preparation: Dissolve 5-10 mg of purified **1H-Indole-3-propiononitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
[8]

- Instrument Setup: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[8]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.[8]
 - ^{13}C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C . [8]
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12] For liquid samples, a drop can be placed between two salt plates.[13]
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean salt plates.
- Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[8] The instrument's software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[8]
- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like **1H-Indole-3-propiononitrile**, a direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.[8]

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.^[8]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **1H-Indole-3-propiononitrile**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and spectroscopic characterization of **1H-Indole-3-propiononitrile**.



[Click to download full resolution via product page](#)

Caption: Plausible mass fragmentation pathway for **1H-Indole-3-propiononitrile** under Electron Ionization (EI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indole-3-propionitrile | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. fiveable.me [fiveable.me]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-propionitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294981#spectroscopic-data-for-1h-indole-3-propionitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com